n-Methylhydrazinecarboxamide

描述

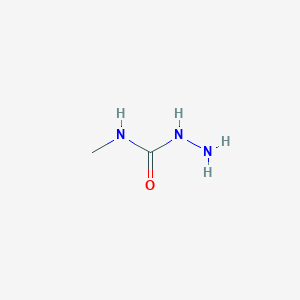

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-amino-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N3O/c1-4-2(6)5-3/h3H2,1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYKTQVFLKHQSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292383 | |

| Record name | n-methylhydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17696-95-6 | |

| Record name | N-Methylhydrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17696-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylhydrazinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17696-95-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-methylhydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-methylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Methylhydrazinecarboxamide and Its Analogues

Strategic Approaches to n-Methylhydrazinecarboxamide Synthesis

The preparation of this compound, also known as 4-methylsemicarbazide, and its derivatives relies on a foundation of established and innovative synthetic strategies. These methods aim to construct the core hydrazinecarboxamide structure with precision and efficiency.

Ultrasound Irradiation Techniques in Hydrazinecarboxamide Synthesis

The application of ultrasound irradiation has emerged as a green and efficient technique in the synthesis of hydrazinecarboxamide analogues. This method often leads to significantly faster reaction times and higher product yields compared to conventional heating methods. For instance, studies have reported the efficient synthesis of various hydrazinecarboxamide derivatives in a water-glycerol solvent system under ultrasonic irradiation. rsc.orgfinechem-mirea.rusigmaaldrich.com This approach is not only environmentally friendly but also enhances the productivity of the synthesis. rsc.orgfinechem-mirea.rusigmaaldrich.com The general procedure involves the ultrasonic-assisted reaction of N-[substituted phenyl]hydrazinecarboxamide with other reactants, such as 1H-Indole-2,3-dione, to produce the target compounds in short reaction times, ranging from 5 to 20 minutes. finechem-mirea.ru

Condensation Reactions for this compound Derivatives

Condensation reactions are a cornerstone in the synthesis of this compound derivatives. These reactions typically involve the formation of a new carbon-nitrogen bond by eliminating a small molecule, such as water. A common strategy is the condensation of a hydrazide with an aldehyde or a ketone. For example, a series of novel hydrazide-hydrazone derivatives have been synthesized through the condensation of a hydrazide with various aromatic aldehydes in ethanol (B145695) with a catalytic amount of glacial acetic acid. google.com Similarly, the reaction of thiocarbohydrazide (B147625) or carbohydrazide (B1668358) with 5-substituted isatin (B1672199) derivatives leads to the formation of carbohydrazide derivatives. researchgate.net These condensation reactions are fundamental in creating the diverse scaffolds of hydrazinecarboxamide analogues.

Mannich Reaction in the Synthesis of Related Hydrazinecarboxamides

The Mannich reaction, a three-component condensation, is a powerful tool for introducing an aminomethyl group into a molecule and has been applied in the synthesis of compounds related to hydrazinecarboxamides. wikipedia.orgresearchgate.netresearchgate.net This reaction typically involves an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an acidic proton, such as a ketone or another carbonyl compound. wikipedia.orgresearchgate.net The core of the reaction is the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile. wikipedia.orgresearchgate.net While not a direct synthesis of the primary this compound backbone, the Mannich reaction is instrumental in the structural modification and functionalization of related heterocyclic systems, which can incorporate a hydrazinecarboxamide moiety. google.comacs.orgnih.gov The versatility of the Mannich reaction allows for the creation of complex molecules with potential biological activities. google.comacs.orgnih.gov

Specific Preparative Methods for this compound

The direct synthesis of this compound (4-methylsemicarbazide) can be approached through several routes. A primary method involves the reaction of methyl isocyanate with hydrazine (B178648). wikipedia.orgfinechem-mirea.ru Due to the toxicity of methyl isocyanate, safer alternatives have been developed. One such method utilizes N-succinimidyl N-methylcarbamate as a non-toxic substitute for methyl isocyanate. nih.gov In this approach, a hydrazide is reacted with N-succinimidyl N-methylcarbamate in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to yield the desired N-methyl derivative. nih.gov

Another general and efficient one-pot, two-step approach for the synthesis of 4-substituted semicarbazides has been reported. rsc.org This method involves the in-situ formation of a carbamate (B1207046) from an amine (in this case, methylamine) and a suitable reagent like bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate, followed by the subsequent reaction of the carbamate with hydrazine hydrate (B1144303). rsc.org This procedure allows for the large-scale preparation of 4-substituted semicarbazides in good yields and purity. rsc.org

The table below summarizes key aspects of these preparative methods.

| Method | Key Reactants | Key Features | Reference(s) |

| Isocyanate Reaction | Methyl isocyanate, Hydrazine | Direct but involves toxic reagent. | wikipedia.orgfinechem-mirea.ru |

| Isocyanate Substitute | 4-(Trifluoromethyl)benzohydrazide, N-succinimidyl N-methylcarbamate, DIPEA | Avoids the use of toxic methyl isocyanate; provides good yield. | nih.gov |

| One-Pot Semicarbazide Synthesis | Alkyl/Aryl amine, bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate, Hydrazine hydrate | Efficient for a diverse library of 4-substituted semicarbazides; suitable for large-scale synthesis. | rsc.org |

Exploration of Novel Catalytic Systems in Hydrazinecarboxamide Synthesis

The development of novel catalytic systems is a continuous effort to improve the efficiency, selectivity, and environmental footprint of chemical syntheses. In the context of hydrazinecarboxamide and related compounds, various catalysts have been explored. For instance, transition metal catalysts, including those based on zinc, nickel, iron, and ruthenium, have been widely used in organic synthesis for their ability to facilitate a range of transformations. sigmaaldrich.com A patent for the synthesis of methylthiosemicarbazide describes the use of catalysts such as polyethylene (B3416737) glycol and various quaternary ammonium (B1175870) salts. google.com

In the production of semicarbazide, a precursor to many hydrazinecarboxamides, a process utilizing an ethylenediamine (B42938) complex of zinc as a catalyst has been reported to give high yields. google.com Furthermore, biocatalysis is an emerging field offering highly selective and environmentally benign synthetic routes. nih.govnih.govrsc.orgthieme-connect.demdpi.com Enzymes like transaminases and nitrile hydratases have been employed in the industrial synthesis of various amine-containing pharmaceuticals and chemicals, suggesting potential applications in the synthesis of chiral hydrazinecarboxamide derivatives. nih.govthieme-connect.de

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives is crucial for exploring their structure-activity relationships, particularly in the context of medicinal chemistry. These derivatizations often involve modifying the core structure to introduce various functional groups.

One approach involves the synthesis of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides. nih.gov In this work, a series of derivatives were prepared from 4-(trifluoromethyl)benzohydrazide using different isocyanates or an isocyanate substitute for the N-methyl derivative. nih.gov This allowed for the systematic variation of the alkyl chain length to study its effect on biological activity. nih.gov

Another strategy for functionalization is through condensation reactions. For example, novel hydrazide-hydrazone derivatives can be synthesized by reacting a hydrazide with various substituted aldehydes. google.com This method allows for the introduction of a wide range of substituents on the aromatic ring of the aldehyde, leading to a library of functionalized compounds.

Derivatization can also be achieved by targeting specific functional groups within the molecule. For instance, 3-nitrophenylhydrazine (B1228671) has been used as a derivatization reagent for the sensitive detection of N-acyl glycines, which contain a carboxyl group. nih.gov This type of derivatization enhances detectability in analytical methods and could be adapted for the functionalization of hydrazinecarboxamides bearing a carboxylic acid moiety.

The table below provides examples of functionalized derivatives and the synthetic strategies employed.

| Derivative Type | Synthetic Strategy | Purpose of Functionalization | Reference(s) |

| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | Reaction of a hydrazide with isocyanates or an isocyanate substitute. | To study the effect of alkyl chain length on biological activity. | nih.gov |

| Hydrazide-hydrazone derivatives | Condensation of a hydrazide with substituted aromatic aldehydes. | To introduce a variety of substituents for structure-activity relationship studies. | google.com |

| N-Acyl glycine (B1666218) derivatives | Derivatization with 3-nitrophenylhydrazine. | To enhance detection and quantification in biological samples. | nih.gov |

| N-substituted imidazolecarboxylic acid hydrazides | Multi-step synthesis involving the formation of an imidazole (B134444) ring and subsequent hydrazide formation. | To create analogues of known bioactive compounds. | nih.gov |

Derivatization via Pyrazole (B372694) Moiety Integration

The incorporation of a pyrazole ring into the this compound scaffold is a key strategy for generating novel derivatives. A common approach involves the reaction of a suitable this compound precursor with β-dicarbonyl compounds or their equivalents. For instance, the Vilsmeier-Haack reagent, a mixture of phosphorus oxychloride and dimethylformamide, can be employed to react with hydrazones derived from this compound to yield pyrazole-4-carbaldehydes. researchgate.net This reaction's outcome can be controlled by adjusting the reaction conditions; at lower temperatures (50-55 °C), it may yield N-formohydrazide derivatives, while at higher temperatures (65-70 °C), the cyclization to the pyrazole ring is favored. researchgate.net

Another versatile method is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. mdpi.commdpi.com In a typical synthesis, a substituted hydrazine, such as a derivative of this compound, is reacted with a β-diketone in a suitable solvent, often with catalytic amounts of acid or under the influence of green catalysts like nano-ZnO. mdpi.com The reaction between α,β-unsaturated ketones and hydrazine derivatives also provides a pathway to pyrazolines, which can be subsequently oxidized to form the aromatic pyrazole ring. mdpi.com The use of 1,3-dipolar cycloaddition reactions of nitrilimines with appropriate alkenes also represents a modern and efficient route to highly substituted pyrazoles. nih.gov

Table 1: Examples of Reagents for Pyrazole Synthesis from Hydrazine Derivatives

| Reagent/Method | Precursor | Resulting Moiety | Reference |

|---|---|---|---|

| Vilsmeier-Haack Reagent | Hydrazone | Pyrazole-4-carbaldehyde | researchgate.net |

| β-Diketones | Hydrazine | Substituted Pyrazole | mdpi.commdpi.com |

| α,β-Unsaturated Ketones | Hydrazine | Pyrazoline/Pyrazole | mdpi.com |

Incorporation of Tetrazole Nuclei into Hydrazinecarboxamide Structures

The synthesis of tetrazole-containing analogues of this compound can be achieved through several synthetic routes, often utilizing the inherent reactivity of the hydrazine or a nitrile precursor. nih.govnih.gov A prevalent method involves the [3+2] cycloaddition of an azide (B81097) source, such as sodium azide, with a nitrile. While this is a common late-stage functionalization, an innovative approach utilizes tetrazole aldehydes as building blocks in multicomponent reactions like the Ugi or Passerini reactions. nih.govnih.govnih.gov This strategy allows for the direct incorporation of the tetrazole moiety into complex molecular scaffolds. nih.govnih.gov

For instance, a tetrazole aldehyde can react with an amine, an isocyanide, and a carboxylic acid component in an Ugi four-component reaction to generate α-acylamino amides bearing a tetrazole ring. nih.govnih.gov Applying this to this compound could involve using it as the amine or acid component, or by first converting it to a suitable isocyanide or aldehyde precursor. The reaction of substituted amines with triethyl orthoformate and sodium azide also provides a direct route to 1-substituted tetrazoles. nih.gov Furthermore, hydrazonoyl bromides, which can be prepared from hydrazones, react with sodium azide to form tetrazole derivatives. mdpi.com

Synthesis of Triazole-Based Hydrazinecarboxamide Analogues

The construction of triazole-containing analogues of this compound is a well-explored area, with several reliable synthetic strategies. nih.govmdpi.comjchemrev.com A common pathway involves the reaction of a hydrazide derivative with a source of carbon and nitrogen to form the triazole ring. For example, reacting a hydrazide with an isothiocyanate leads to the formation of a thiosemicarbazide (B42300) intermediate. nih.govmdpi.com This intermediate can then be cyclized under basic conditions, for instance by heating with aqueous sodium hydroxide, to yield a 1,2,4-triazole-3-thiol. nih.gov

Another powerful method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govjchemrev.com In this approach, a pyrazole or another core structure bearing an azide functionality is reacted with an alkyne to regioselectively form a 1,2,3-triazole ring. jchemrev.com This method is highly efficient and offers a broad substrate scope. The synthesis of 1,3,5-trisubstituted 1,2,4-triazoles can also be achieved in a one-pot reaction from carboxylic acids, primary amidines, and monosubstituted hydrazines. nih.gov

Formation of Oxadiazole Derivatives from Hydrazide Precursors

The 1,3,4-oxadiazole (B1194373) ring is a common bioisostere for ester and amide groups and can be readily synthesized from hydrazide precursors. nih.govorganic-chemistry.orgnih.gov A widely used method is the dehydrative cyclization of 1,2-diacylhydrazines. nih.gov This can be achieved using various dehydrating agents such as phosphorus oxychloride, thionyl chloride, or triflic anhydride. nih.govnih.gov

Alternatively, acid hydrazides can be reacted with carbon disulfide in the presence of a base, followed by acidification, to yield 1,3,4-oxadiazole-2-thiols. nih.gov Another important route is the oxidative cyclization of N-acylhydrazones, which can be accomplished using a variety of oxidizing agents like ceric ammonium nitrate, bromine, or potassium permanganate. nih.govorganic-chemistry.org One-pot syntheses from acid hydrazides and carboxylic acids or orthoesters in the presence of an acid catalyst are also efficient methods for obtaining 2,5-disubstituted 1,3,4-oxadiazoles. nih.govnih.gov

Table 2: Common Reagents for 1,3,4-Oxadiazole Synthesis from Hydrazides

| Reagent | Precursor | Resulting Moiety | Reference |

|---|---|---|---|

| Phosphorus Oxychloride | 1,2-Diacylhydrazine | 1,3,4-Oxadiazole | nih.govnih.gov |

| Carbon Disulfide/Base | Acid Hydrazide | 1,3,4-Oxadiazole-2-thiol | nih.gov |

| Ceric Ammonium Nitrate | N-Acylhydrazone | 1,3,4-Oxadiazole | nih.govorganic-chemistry.org |

Synthesis of Hydrazide and Hydrazine Derivatives for Pharmacological Investigation

The synthesis of hydrazide and hydrazine derivatives serves as a crucial starting point for the development of new pharmacologically active compounds. nih.govnih.gov Hydrazides are commonly prepared by the reaction of esters with hydrazine hydrate. nih.gov For instance, N-(substituted phenyl)hydrazine carboxamides can be synthesized from the corresponding phenyl isocyanate and hydrazine hydrate. nih.gov These hydrazides can then be reacted with various aldehydes or ketones to form hydrazones, which are themselves a class of compounds with significant biological activity and are also key intermediates for the synthesis of various heterocyclic systems. nih.gov

The synthesis of these derivatives is often carried out with the goal of evaluating their biological activities, which can range from anticancer and antimicrobial to anti-inflammatory properties. nih.govresearchgate.net The structural diversity that can be achieved by varying the substituents on the aromatic rings and the carbonyl component allows for the generation of large libraries of compounds for screening. nih.gov

Benzimidazole-Fused Hydrazinecarboxamide Derivatives

The fusion of a benzimidazole (B57391) ring system to a hydrazinecarboxamide moiety can lead to compounds with enhanced pharmacological profiles. The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde. researchgate.netsemanticscholar.orgorganic-chemistry.org

For example, a carboxylic acid derivative of benzimidazole can be activated, for instance by converting it to an acyl chloride with thionyl chloride, and then reacted with a hydrazine derivative, such as this compound, to form the corresponding benzimidazole-fused hydrazide. semanticscholar.org Alternatively, a benzimidazole core with a suitable leaving group can undergo nucleophilic substitution with a hydrazine derivative. The reaction conditions for benzimidazole synthesis have been significantly improved over the years, with many modern methods employing milder conditions and catalysts, including microwave irradiation and various metal or acid catalysts. researchgate.net

Table 3: Common Methods for Benzimidazole Synthesis

| Reactants | Catalyst/Conditions | Reference |

|---|---|---|

| o-Phenylenediamine & Carboxylic Acid | Acidic conditions | organic-chemistry.org |

| o-Phenylenediamine & Aldehyde | Various catalysts (e.g., p-toluenesulfonic acid, LaCl3) | researchgate.net |

| o-Phenylenediamine & Aldehyde | Grinding, solvent-free | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to reduce environmental impact and improve safety. nih.gov The synthesis of this compound and its analogues can benefit from these principles in several ways.

One key aspect is the use of safer solvents. nih.gov An efficient and environmentally friendly synthesis of hydrazine carboxamides has been reported using a water-glycerol solvent system under ultrasonic irradiation. nih.gov This method was found to be significantly faster and more productive than conventional heating methods. nih.gov The use of water as a solvent is particularly attractive from a green chemistry perspective due to its non-toxic and non-flammable nature.

Another principle is the use of catalysts to improve reaction efficiency and reduce waste. nih.gov Catalytic approaches, such as the use of nano-ZnO for pyrazole synthesis, can lead to higher yields and easier product isolation. mdpi.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, also aligns with the principles of green chemistry by reducing the need for purification of intermediates and minimizing solvent usage. nih.govnih.govnih.gov

Elucidation of Reaction Mechanisms and Kinetics for N Methylhydrazinecarboxamide Transformations

Mechanistic Pathways of n-Methylhydrazinecarboxamide Formation

While specific literature detailing the mechanistic pathways for the formation of this compound is not extensively available, the synthesis can be logically inferred from established reactions of hydrazines. A probable and common route involves the nucleophilic addition of methylhydrazine to a carbonyl compound, followed by an elimination step.

A likely synthetic pathway is the reaction of methylhydrazine with an isocyanate, such as methyl isocyanate, or through the acylation of methylhydrazine with a derivative of carbamic acid, like a carbamoyl (B1232498) chloride. The general mechanism for the reaction with an isocyanate involves the nucleophilic attack of the more nucleophilic nitrogen atom of methylhydrazine on the electrophilic carbon of the isocyanate. The reaction of methylhydrazine with derivatives of formic acid, such as ethyl formate, followed by amination is another potential route, although less direct.

The reaction can be generalized as follows:

Nucleophilic Attack: The terminal nitrogen of methylhydrazine acts as a nucleophile, attacking the carbonyl carbon of a suitable electrophile (e.g., an isocyanate or a chloroformate).

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the carbonyl group, forming a tetrahedral intermediate.

Rearrangement/Elimination: The intermediate then rearranges or eliminates a leaving group to form the stable this compound.

Computational studies on similar reactions, such as the formation of N-(carbomylcarbamothioyl)benzamide, suggest that such syntheses can proceed through one or more transition states, with the initial nucleophilic attack often being the rate-determining step. nih.gov

Reaction Mechanisms of this compound Derivatization

The derivatization of this compound can proceed through various reaction mechanisms, primarily involving the reactivity of the hydrazine (B178648) and amide functionalities. The presence of both nucleophilic nitrogen atoms and the carbonyl group allows for a range of transformations.

One common derivatization pathway for hydrazinecarboxamides is condensation with aldehydes or ketones to form hydrazones. For instance, a series of N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives were synthesized by reacting N-(benzoxazol-2-yl)hydrazinecarboxamide with various isatin (B1672199) derivatives. nih.gov This suggests that this compound could similarly react with carbonyl compounds. The mechanism of such a condensation reaction typically involves:

Nucleophilic Addition: The terminal amino group of the hydrazine moiety attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

Formation of a Carbinolamine Intermediate: This addition results in the formation of a tetrahedral intermediate known as a carbinolamine.

Dehydration: The carbinolamine intermediate is typically unstable and undergoes dehydration (loss of a water molecule) to form the final hydrazone product with a C=N double bond. This step is often acid-catalyzed.

Further derivatization can occur at the amide nitrogen, although this is generally less reactive. The specific reaction pathways and products would depend on the reagents and reaction conditions employed.

Kinetic Studies of Reactions Involving this compound

Specific kinetic studies on reactions involving this compound are not readily found in the surveyed literature. However, the types of kinetic analyses that could be applied can be understood from studies on structurally related carboxamides. For example, the kinetics of the dissociation of DNA complexes with acridinecarboxamide derivatives have been investigated using stopped-flow spectrophotometry. nih.gov This technique allows for the monitoring of rapid reactions by measuring changes in absorbance over very short timescales.

For a hypothetical reaction of this compound, a kinetic study would aim to determine the reaction rate, the order of the reaction with respect to each reactant, and the rate constant. This is often achieved by monitoring the change in concentration of a reactant or product over time under various initial concentrations. The data obtained can then be used to propose a rate law, which provides insight into the reaction mechanism. For instance, a study on the ozonation of substituted hydrazine derivatives to form N-Nitrosodimethylamine involved the estimation of rate constants for the reaction steps. nih.gov

Table 1: Hypothetical Kinetic Parameters for a Derivatization Reaction This table illustrates the type of data that would be generated from a kinetic study.

| Parameter | Value |

| Reaction Order | First-order |

| Rate Constant (k) | 2.24 x 10¹ M⁻¹ s⁻¹ nih.gov |

| Activation Energy (Ea) | 15.9 kcal/mol nih.gov |

Note: The data in this table is from a study on a related hydrazine derivative and is presented for illustrative purposes only.

Computational and Theoretical Approaches to Mechanistic Understanding

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. These methods can model reaction pathways, identify transition states, and calculate energetic barriers, offering insights that are often difficult to obtain experimentally.

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations are instrumental in predicting reaction pathways and understanding the electronic structure of molecules. nih.gov These methods, such as Hartree-Fock and post-Hartree-Fock methods, can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. For example, quantum-chemical calculations in the PM6 approximation have been used to determine the energies of formation and enthalpies of conformers of related N-methylamide compounds. lp.edu.ua Such calculations can predict the most stable conformations of this compound and how its geometry changes during a reaction.

Molecular Dynamics Simulations of this compound Reactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide a detailed view of the dynamic processes in a chemical reaction, including conformational changes and solvent effects. nih.gov For a reaction involving this compound, MD simulations could be used to explore its interactions with other molecules in a solution, providing insights into the role of the solvent in the reaction mechanism and the stability of reaction intermediates. nih.gov

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) has become a widely used computational method for studying the electronic structure and reactivity of molecules due to its balance of accuracy and computational cost. nih.gov DFT can be employed to investigate reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states.

For example, DFT studies have been used to investigate the reaction mechanisms of the dimerization of methyl methacrylate (B99206) catalyzed by N-heterocyclic carbenes lp.edu.ua and the cycloaddition of ketenes with benzaldehydes. nih.gov In the context of this compound, DFT could be used to:

Determine the most likely sites for nucleophilic or electrophilic attack.

Calculate the activation energies for different potential reaction pathways.

Analyze the electronic properties of the molecule, such as atomic charges and frontier molecular orbitals, to understand its reactivity.

A DFT study on a related compound, 2-(2-hydroxy-5-methoxybenzylidene)-N-methylhydrazinecarbothioamide, used the B3LYP/6-311++G(d,p) level of theory to optimize its geometry and analyze its electronic properties. researchgate.net Similar calculations for this compound would provide valuable information about its structure and reactivity.

Table 2: Examples of DFT Functionals and Basis Sets Used in Reaction Mechanism Studies

| Study Subject | DFT Functional | Basis Set | Reference |

| N-(carbomylcarbamothioyl)benzamide formation | B3LYP, B3PW91, M06, Wb97XD | 6-31G(d) | nih.gov |

| Ozonation of hydrazine derivatives | MP2 | 6-311G(d) | nih.govnih.gov |

| N-methylformamide metathesis | B3LYP, B3LYP-D3(BJ), ωB97XD | 6-311++G(df,p) | researchgate.net |

| N-methylhydrazinecarbothioamide derivative | B3LYP | 6-311++G(d,p) | researchgate.net |

These computational approaches, while not all have been applied directly to this compound, represent the state-of-the-art for elucidating complex reaction mechanisms and would be invaluable in a detailed investigation of its chemical transformations.

Advanced Analytical and Spectroscopic Characterization of N Methylhydrazinecarboxamide

Chromatographic Techniques for Analysis

Chromatography is a cornerstone for the separation and analysis of n-Methylhydrazinecarboxamide. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques employed for its characterization.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound and for its quantitative determination. epa.govnih.gov The versatility of HPLC allows for the separation of this compound from impurities and other components in a mixture. nih.gov

Method development in HPLC often involves the optimization of several parameters to achieve the desired separation. For instance, a common approach for the analysis of related carbamate (B1207046) compounds involves using a C-18 reversed-phase column. epa.govnih.gov The mobile phase composition is a critical factor, with typical systems employing a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution, which can be isocratic or a gradient. nih.govnih.gov For example, a separation might be achieved using an isocratic mobile phase of acetonitrile and water in a 50:50 (v/v) ratio. nih.gov The flow rate is also optimized, with 1.0 mL/min being a common setting. nih.govresearchgate.net

Detection is another key aspect of HPLC analysis. UV detection is frequently used, with the wavelength set to a value where the analyte exhibits strong absorbance, such as 254 nm. researchgate.net For enhanced sensitivity and selectivity, post-column derivatization followed by fluorescence or chemiluminescence detection can be employed. epa.govnih.gov This involves reacting the separated analyte with a reagent to form a highly fluorescent or chemiluminescent product.

For quantitative analysis, a calibration curve is constructed using standards of known concentration. This allows for the accurate determination of the amount of this compound in a sample. The method's performance is validated by assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Related Compounds

| Parameter | Condition | Source |

| Column | C18 Reversed-Phase | epa.govnih.gov |

| Mobile Phase | Acetonitrile:Water (50:50, v/v), isocratic | nih.gov |

| Flow Rate | 1.0 mL/min | nih.govresearchgate.net |

| Detection | UV at 254 nm | researchgate.net |

| Injection Volume | 10 µL | epa.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.govnih.gov It is particularly useful for the structural elucidation of volatile and thermally stable compounds like derivatives of this compound.

In GC-MS analysis, the sample is first vaporized and introduced into the gas chromatograph. The components of the sample are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer. nih.gov

Inside the mass spectrometer, the molecules are ionized, typically by electron impact (EI). This high-energy process causes the molecules to fragment in a reproducible manner, creating a unique "fingerprint" for each compound. uni-saarland.delibretexts.org The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. khanacademy.org

The resulting mass spectrum is a plot of ion abundance versus m/z. The molecular ion peak (M+), if present, provides the molecular weight of the compound. The fragmentation pattern gives valuable clues about the compound's structure, as the fragments correspond to different substructures of the molecule. uni-saarland.de By analyzing this pattern, the structure of this compound can be confirmed. For trace analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring only specific fragment ions characteristic of the target analyte. nih.gov

Derivatization is sometimes employed in GC-MS to improve the volatility and thermal stability of the analyte. nih.govnih.gov For instance, a related compound, methylhydrazine, is derivatized with acetone (B3395972) to form acetone methylhydrazone, which is then analyzed by GC-MS. nih.gov

Table 2: Illustrative GC-MS Parameters for Analysis of Related Compounds

| Parameter | Condition | Source |

| GC Column | Capillary Column (e.g., HP-5MS) | rsc.org |

| Carrier Gas | Helium | nih.gov |

| Injection Mode | Splitless | nih.gov |

| Ionization Mode | Electron Impact (EI), 70 eV | uni-saarland.de |

| MS Detector | Quadrupole or Ion Trap | nih.govjchemrev.com |

| Scan Range | e.g., 50-500 m/z | rsc.org |

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecule's atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. wikipedia.orgrsc.org It provides detailed information about the chemical environment of individual atoms, specifically hydrogen (¹H NMR) and carbon (¹³C NMR). wikipedia.org

¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, each unique proton environment will give rise to a distinct signal. savemyexams.com The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the proton. The integration of the signal corresponds to the number of protons it represents. Finally, the splitting pattern (multiplicity) of a signal, governed by the n+1 rule, reveals the number of neighboring protons. rsc.org For this compound, one would expect to see signals corresponding to the methyl (CH₃) protons and the amine (NH and NH₂) protons. The methyl protons would likely appear as a singlet if not coupled to other protons, while the amine protons might show broader signals and could exchange with a deuterated solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. savemyexams.com Each unique carbon atom gives a signal at a characteristic chemical shift. wisc.edu For this compound, one would anticipate two signals: one for the methyl carbon and one for the carbonyl carbon of the carboxamide group. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum (around 160-180 ppm).

Table 3: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | ||

| N-CH ₃ | ~2.5 - 3.0 | s (singlet) |

| NH | Variable, broad | br s |

| NH ₂ | Variable, broad | br s |

| ¹³C NMR | ||

| N-C H₃ | ~30 - 40 | |

| C =O | ~160 - 170 |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. utdallas.edus-a-s.org When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is plotted as a function of wavenumber (cm⁻¹), resulting in an IR spectrum. s-a-s.org

For this compound, the IR spectrum would exhibit characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary and secondary amine groups are expected to appear as one or more bands in the region of 3500-3300 cm⁻¹. openstax.org The C=O stretching vibration of the amide group (Amide I band) is a strong and sharp absorption typically found around 1680-1630 cm⁻¹. nih.govmasterorganicchemistry.com The N-H bending vibration (Amide II band) usually appears in the 1650-1550 cm⁻¹ region. nih.gov Additionally, C-H stretching vibrations from the methyl group would be observed just below 3000 cm⁻¹. openstax.org

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine/Amide) | Stretch | 3500 - 3300 | Medium-Strong |

| C-H (Methyl) | Stretch | ~2960, ~2870 | Medium |

| C=O (Amide I) | Stretch | 1680 - 1630 | Strong |

| N-H (Amide II) | Bend | 1650 - 1550 | Medium-Strong |

| C-N | Stretch | 1400 - 1000 | Medium |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. khanacademy.org It provides information about the molecular weight and the elemental composition of a compound. libretexts.org In a typical mass spectrum, the peak with the highest m/z value often corresponds to the molecular ion (M+), which gives the molecular weight of the compound. uni-saarland.de

For this compound, the molecular ion peak would be expected at an m/z value corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides further structural information. High-energy ionization techniques can cause the molecule to break apart into smaller, charged fragments. uni-saarland.de The analysis of these fragments can help to piece together the structure of the original molecule. For example, the loss of a methyl group (CH₃) or the carboxamide group (CONHNH₂) could lead to characteristic fragment ions in the spectrum.

Table 5: Expected Key Ions in the Mass Spectrum of this compound

| Ion | m/z (Nominal Mass) | Description |

| [M]+ | 89 | Molecular Ion |

| [M - 15]+ | 74 | Loss of a methyl group (CH₃) |

| [M - 44]+ | 45 | Loss of the CONH₂ group |

| [CH₃NH]+ | 30 | Methylamino fragment |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for confirming the empirical and molecular formula of a synthesized compound. This destructive method provides the mass percentages of the constituent elements—carbon (C), hydrogen (H), nitrogen (N), and oxygen (O)—which are then compared against the theoretically calculated values derived from the compound's proposed formula.

For this compound, with the molecular formula C₂H₇N₃O, the theoretical elemental composition is calculated based on its molecular weight. The verification of the compound's purity and confirmation of its identity are achieved when the experimentally determined percentages closely match these theoretical values. Generally, an agreement within ±0.4% is considered acceptable for confirming the purity of a sample. nih.gov

Table 1: Theoretical vs. Experimental Elemental Analysis of this compound

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 26.96 | Data not available in search results |

| Hydrogen (H) | 7.92 | Data not available in search results |

| Nitrogen (N) | 47.16 | Data not available in search results |

| Oxygen (O) | 17.96 | Data not available in search results |

| Total | 100.00 |

Note: The theoretical percentages are calculated from the molecular formula C₂H₇N₃O and the atomic weights of the elements.

Advanced Analytical Techniques in Research

Beyond elemental composition, a deeper understanding of this compound's structure and purity requires the application of various spectroscopic and chromatographic methods. These techniques provide detailed information about the molecular framework, functional groups, and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. mdpi.com For this compound, both ¹H and ¹³C NMR would be essential for structural confirmation. mdpi.com

¹H NMR Spectroscopy : The proton NMR spectrum would be expected to show distinct signals for the protons in their different chemical environments. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (e.g., singlet, doublet, triplet) would reveal information about adjacent protons. compoundchem.com

¹³C NMR Spectroscopy : The carbon NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shift of each signal indicates the type of carbon (e.g., alkyl, carbonyl) and its electronic environment. oregonstate.educhemguide.co.uk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| CH₃-NH | ~2.5 - 3.0 | Doublet | The methyl protons would be split by the adjacent N-H proton. |

| NH-CH₃ | ~4.0 - 5.0 | Quartet | This amide proton signal would be split by the methyl protons and may be broadened by exchange. |

| NH₂ | ~3.0 - 5.0 | Broad Singlet | The hydrazine (B178648) protons often appear as a broad signal due to quadrupole effects and exchange. |

| ¹³C NMR | |||

| CH₃ | ~25 - 35 | - | Aliphatic methyl carbon attached to nitrogen. |

| C=O | ~155 - 165 | - | Carbonyl carbon of the amide group. researchgate.net |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values can vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. youtube.commasterorganicchemistry.com The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. nih.govyoutube.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine/Hydrazine) | Stretch | 3400 - 3250 | Medium (often two bands) |

| N-H (Amide) | Stretch | 3350 - 3180 | Medium |

| C-H (Alkyl) | Stretch | 3000 - 2850 | Medium |

| C=O (Amide I) | Stretch | 1680 - 1630 | Strong, Sharp |

| N-H (Amide II) | Bend | 1640 - 1550 | Medium |

| C-N | Stretch | 1400 - 1000 | Medium-Weak |

Note: These are typical ranges for the specified functional groups. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns. msu.edu For this compound (MW = 89.09 g/mol ), the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected at m/z 89 or 90, respectively. Common fragmentation pathways would involve the cleavage of C-N and N-N bonds. libretexts.orgraco.catyoutube.com

Chromatographic Techniques

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govsemanticscholar.orgconferenceworld.in For a polar and potentially thermally labile compound like this compound, derivatization might be necessary to improve its volatility and thermal stability for GC analysis. A common approach for hydrazines involves reaction with a ketone, such as acetone, to form a more stable hydrazone derivative, which can then be readily analyzed. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) : HPLC is a robust technique for separating, identifying, and quantifying compounds. sielc.comamsterdamumc.nl A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, would be suitable for analyzing this compound. nih.govepa.govnih.gov This method is particularly useful for analyzing polar, non-volatile compounds and can be coupled with various detectors, including UV-Vis or mass spectrometry (LC-MS), for enhanced sensitivity and specificity. epa.gov

Investigation of Biological and Pharmacological Activities of N Methylhydrazinecarboxamide and Its Derivatives

Antitumor and Anticancer Research

The N-methyl moiety is a crucial structural feature in a variety of chemically diverse antitumor agents. nih.gov Its presence is often essential for the compound's activity, as derivatives lacking a substituent on the nitrogen or those with N-alkyl groups other than methyl are frequently inactive in experimental settings. nih.gov Hydrazinecarboxamide derivatives, particularly N-acylhydrazones, have emerged as a significant class of compounds with promising anticancer activities.

A series of N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives were synthesized and evaluated for their anticancer effects against HeLa, IMR-32, and MCF-7 cancer cell lines. nih.gov The study found that all the synthesized compounds produced a dose-dependent inhibition of cell growth, with the IC₅₀ values of some derivatives being comparable to the standard anticancer drug, cisplatin. nih.gov Notably, compounds with halide substitutions at the C5 position demonstrated more potent anticancer and antioxidant activities than those substituted at the C7 position. nih.gov

In another study, novel N-acyl hydrazone derivatives were synthesized and showed selective antiproliferative activity against breast (MCF-7) and prostate (PC-3) cancer cell lines, while exhibiting no toxicity to normal cells. nih.gov One group of these N-acyl hydrazones displayed particularly potent anticancer activities, with IC₅₀ values ranging from 7.52 ± 0.32 to 25.41 ± 0.82 μM against MCF-7 cells and 10.19 ± 0.52 to 57.33 ± 0.92 μM against PC-3 cells. nih.gov

Furthermore, research on N-alkyl-nitroimidazole compounds has shown that they exhibit significant antitumor activity. openmedicinalchemistryjournal.comresearchgate.net These compounds demonstrated considerable selectivity towards tumor cell lines, with an LC₅₀ as low as 16.7 µM in MDA-MB231 breast tumor cells, compared to an LC₅₀ of around 30 µM in normal Vero kidney cells. openmedicinalchemistryjournal.comresearchgate.net The length of the N-alkyl chain was also found to influence antitumor activity against A549 lung cancer cells. openmedicinalchemistryjournal.comresearchgate.net

The development of acridine-based N-acylhydrazone derivatives has also yielded promising results. These compounds were evaluated for their potential as topoisomerase I/II inhibitors and their antiproliferative effects on A549 lung cancer cells. mdpi.com The study revealed that these derivatives could act as dual inhibitors of human topoisomerase I and II and significantly reduce the clonogenic ability of A549 cells. mdpi.com

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings |

| N-(benzo[d]oxazol-2-yl)-2-(substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamides | HeLa, IMR-32, MCF-7 | Dose-dependent growth inhibition; C5-halide substituted derivatives showed higher potency. nih.gov |

| Novel N-acyl hydrazones | MCF-7, PC-3 | Selective antiproliferative activity against cancer cells; IC₅₀ values as low as 7.52 μM. nih.gov |

| N-alkyl-nitroimidazoles | MDA-MB231, A549 | Selective antitumor activity; LC₅₀ as low as 16.7 µM in breast cancer cells. openmedicinalchemistryjournal.comresearchgate.net |

| Acridine-based N-acylhydrazones | A549 | Act as dual inhibitors of topoisomerase I/II; reduced clonogenic ability of cancer cells. mdpi.com |

| N-methyl-substituted benzimidazole (B57391) carboxamides | MCF-7 | Pronounced and selective antiproliferative activity with an IC50 value of 3.1 μM. nih.gov |

Antimicrobial Activity Studies

Hydrazinecarboxamide derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as a promising class for the development of new anti-infective agents.

Hydrazide-hydrazones have shown significant potential as antibacterial agents. nih.gov Studies have revealed that these compounds can exhibit potent activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, certain hydrazide-hydrazone derivatives have demonstrated remarkable activity against Staphylococcus aureus and Escherichia coli, with some compounds showing twofold higher activity than ampicillin. nih.gov

In one study, a series of aminoguanidine (B1677879) derivatives containing an acylhydrazone moiety were synthesized and screened for their antibacterial activity. nih.gov Several of these compounds exhibited significant antimicrobial activity against Gram-positive bacteria, including multidrug-resistant clinical isolates. nih.gov One derivative was particularly effective against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) value of 4 μg/mL. nih.gov Another compound in the series, featuring a tertiary butyl group, displayed a broad spectrum of inhibitory capacity against eight different bacterial strains. nih.gov

Furthermore, N-methyl thiosemicarbazones, which share structural similarities with n-Methylhydrazinecarboxamide, have also been investigated for their antibacterial properties. researchgate.net

| Derivative Class | Bacterial Strain(s) | Key Findings |

| Hydrazide-hydrazones | E. coli, S. aureus, MDR K. pneumoniae, MRSA | Some derivatives showed twofold higher activity than ampicillin. nih.gov |

| Aminoguanidine derivatives with acylhydrazone moiety | Gram-positive bacteria (including MDR isolates), S. aureus, B. subtilis | Potent activity against S. aureus (MIC = 4 μg/mL); broad-spectrum activity observed for some derivatives. nih.gov |

| N-methyl thiosemicarbazones | Various bacterial strains | Investigated for antibacterial profiles. researchgate.net |

| Compound 8 (two hydroxy and one methoxy (B1213986) group on the phenyl ring) | E. faecalis | Strongest antibacterial activity with a MIC of 8 μM. nih.gov |

The antifungal potential of hydrazine-based compounds has been a subject of considerable research. nih.gov These compounds have shown fungicidal activity with a rapid killing rate against Candida albicans and are also effective against drug-resistant clinical isolates. nih.gov

A study focusing on (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides confirmed their strong antifungal activity against Candida krusei and C. albicans. nih.gov The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to fungal cell death. nih.gov

In another research, a series of metacetamol (B1676320) derivatives incorporating a hydrazone moiety were synthesized and evaluated for their antimicrobial properties. nih.gov One of the compounds, N-(3-(2-(2-(4-nitrobenzylidene)hydrazinyl)-2-oxoethoxy)phenyl)acetamide, demonstrated effective antifungal activity, particularly against Candida krusei, with a MIC value of 8 μg/mL. nih.gov This suggests that the nitro group at the 4th position of the phenyl ring is a favorable substituent for antifungal activity. nih.gov

| Derivative Class | Fungal Strain(s) | Key Findings |

| Hydrazine-based compounds | Candida albicans (including drug-resistant isolates) | Fungicidal activity with a rapid killing rate. nih.gov |

| (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides | Candida krusei, C. albicans | Strong antifungal activity mediated by ROS generation. nih.gov |

| Metacetamol derivatives with hydrazone moiety | Candida krusei | Effective antifungal activity (MIC = 8 μg/mL); 4-nitrobenzylidene group enhanced activity. nih.gov |

Anti-inflammatory Properties

Hydrazinecarboxamide derivatives, particularly those belonging to the N-acylhydrazone class, have been investigated for their anti-inflammatory potential. nih.govnih.gov These compounds have shown promise in mitigating inflammatory responses in various experimental models.

A study on novel regioisomeric analogues of naphthyl-N-acylhydrazone derivatives evaluated their effects in acute models of inflammation. nih.gov All three tested substances, at doses of 1, 10, or 30 µmol/kg, significantly reduced leukocyte migration, nitric oxide (NO) production, and interleukin-1β production in vivo. nih.gov One of the compounds, LASSBio-2039, also demonstrated a significant reduction in cell migration in vitro, suggesting a direct effect on the migratory capacity of leukocytes. nih.gov Importantly, none of the tested compounds showed any toxic effects in the models used. nih.gov

The broad investigation into hydrazinecarboxamides has highlighted their potential as analgesic and anti-inflammatory agents, with detailed structure-activity relationships being explored. nih.gov This research underscores the therapeutic potential of this class of compounds in managing inflammatory conditions.

| Derivative Class | In Vivo/In Vitro Model | Key Findings |

| Naphthyl-N-acylhydrazone derivatives | Carrageenan-induced inflammation (in vivo), leukocyte migration assay (in vitro) | Reduced leukocyte migration, NO production, and IL-1β production in vivo; one derivative directly inhibited leukocyte migration in vitro. nih.gov |

Antitubercular Activity

Derivatives of hydrazinecarboxamide have a long-standing history in the fight against tuberculosis, with isoniazid (B1672263) (a hydrazide derivative) being a cornerstone of treatment for decades. researchgate.netnih.gov Research continues to explore new derivatives to combat drug-resistant strains of Mycobacterium tuberculosis.

Modifications of the isoniazid structure have led to the development of novel compounds with significant antitubercular activity. researchgate.netindexcopernicus.com For instance, 2-isonicotinoyl-N-(4-octylphenyl) hydrazinecarboxamide displayed an in vitro efficacy comparable to isoniazid against M. tuberculosis. researchgate.netindexcopernicus.com Among halogenated derivatives, 2-isonicotinoyl-N-(2,4,6-trichlorophenyl) hydrazinecarboxamide showed potent anti-TB activity with a MIC of 4μM. researchgate.netindexcopernicus.com Many of these hydrazinecarboxamides also exhibited significant activity against isoniazid-resistant non-tuberculous mycobacteria. researchgate.netindexcopernicus.com

Further studies on isoniazid derivatives have identified compounds with activity against isoniazid-resistant strains. nih.gov One such compound, isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide, was active against an isoniazid-resistant strain with a MIC value of 0.14 μM and was non-cytotoxic to human liver cells. nih.gov

| Derivative Class | Mycobacterium Strain(s) | Key Findings |

| 2-isonicotinoyl-N-phenyl hydrazinecarboxamides | M. tuberculosis, INH-resistant non-tuberculous mycobacteria | Efficacy comparable to isoniazid; halogenated derivatives showed potent activity. researchgate.netindexcopernicus.com |

| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | Isoniazid-resistant M. tuberculosis | Active against resistant strain (MIC = 0.14 μM); non-cytotoxic. nih.gov |

| N´-(E)-heteroaromatic-isonicotino hydrazide derivatives | M. tuberculosis H37Rv | Significant MIC values (as low as 0.60 μg/mL) compared to standard drugs. indexcopernicus.com |

Antiviral and Anti-HIV Activity

The structural framework of this compound has also been explored for the development of antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV).

A series of novel β-diketo derivatives, which include a dihydroxypyrimidine carboxamide moiety, were designed and synthesized as potential HIV-1 integrase inhibitors. nih.gov The results indicated that 3,4,5-trihydroxylated aromatic derivatives exhibited good inhibition of HIV-1 integrase, an essential enzyme for viral replication. nih.gov

In another line of research, a tetrahydroindazolylbenzamide derivative was identified with anti-HIV activity. nih.gov An in vitro assay demonstrated that this compound caused a remarkable inhibition of HIV replication with low cytotoxicity and high selectivity. nih.gov Mechanistic studies suggested that the compound acts as a late reverse transcriptase inhibitor, interfering with an early step in the viral replication cycle. nih.gov

| Derivative Class | Virus | Key Findings |

| Dihydroxypyrimidine carboxamide derivatives | HIV-1 | 3,4,5-trihydroxylated aromatic derivatives showed good inhibition of HIV-1 integrase. nih.gov |

| Tetrahydroindazolylbenzamide derivative | HIV | Remarkable inhibition of HIV replication; acts as a late reverse transcriptase inhibitor. nih.gov |

Analgesic Activity Research

Derivatives incorporating the hydrazine (B178648) or hydrazone moiety, structurally related to this compound, have been a focus of research for new pain-relieving agents. Studies have explored these compounds for their potential to offer significant analgesic effects, often comparing them to established non-steroidal anti-inflammatory drugs (NSAIDs).

One area of investigation involved the synthesis of N-Arylhydrazone derivatives of mefenamic acid, a known NSAID, to create new compounds with potential analgesic properties. nih.gov These derivatives were evaluated for their ability to reduce pain in preclinical models. The analgesic activity was assessed using the acetic acid-induced writhing test in mice, a standard method for screening peripheral analgesic effects. nih.gov Results indicated that most of the synthesized hydrazone derivatives caused a significant reduction in the writhing response compared to the control group. nih.gov Notably, several compounds in this series demonstrated significantly more potent analgesic activity than the parent drug, mefenamic acid. nih.gov

Similarly, research into pyrazolone (B3327878) derivatives, which can be related to the broader class of hydrazide compounds, has also shown promise in pain management. nih.gov In a study, various 3-methyl pyrazolone derivatives were evaluated for analgesic activity using both the tail-flick method and the acetic acid-induced writhing test. nih.gov All tested pyrazolone compounds exhibited significant analgesic activities in both models when compared to controls. nih.gov One particular derivative, 4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one (PYZ2), showed a prominent analgesic response, which was found to be comparable to the standard drug indomethacin (B1671933) at the 4-hour time point in the writhing test. nih.gov

Table 1: Analgesic Activity of Selected Hydrazone and Pyrazolone Derivatives

| Compound Class | Specific Derivative Example | Test Model | Result Compared to Standard | Reference |

|---|---|---|---|---|

| N-Arylhydrazone of Mefenamic Acid | Compounds 11, 12, 15, 16, 19, 20, 21 | Acetic acid-induced writhing | More potent than mefenamic acid | nih.gov |

| 3-Methyl Pyrazolone | PYZ2: 4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one | Acetic acid-induced writhing | Efficacy similar to indomethacin | nih.gov |

Antiparasitic Applications

The structural framework of hydrazinecarboxamide and its derivatives has been leveraged in the search for new treatments for neglected tropical diseases and other parasitic infections. nih.govnih.govnih.gov These diseases, caused by protozoa and helminths, often lack effective and safe treatments, making the discovery of new chemotypes a priority. nih.gov

One approach has been the development of inhibitors for parasite-specific enzymes. For instance, researchers have targeted histone deacetylase 8 (HDAC8) from the flatworm Schistosoma mansoni, the causative agent of schistosomiasis. nih.gov A mercaptoacetamide derivative was identified that inhibited the activity of this essential parasite enzyme. nih.gov An ester prodrug of this thiol-based inhibitor demonstrated dose-dependent antiparasitic activity against cultured schistosomes, highlighting the potential of this chemical class. nih.gov

In the fight against Chagas disease, caused by Trypanosoma cruzi, and leishmaniasis, caused by Leishmania species, the parasite-specific enzyme carbonic anhydrase (CA) has emerged as a promising drug target. nih.gov A novel chemotype, N-nitrosulfonamides, was investigated for its ability to selectively inhibit the protozoan CAs over human isoforms. nih.gov Silver salts of the most active and selective N-nitrosulfonamide derivatives showed excellent inhibition of parasite growth in vitro, with some exhibiting a selectivity index comparable or superior to reference drugs like benznidazole. nih.gov

Furthermore, synthetic modifications of existing molecules have yielded compounds with significant antiparasitic potential. A new N-cetyl-modified derivative of Maritima, a pyridine (B92270) derivative, was synthesized and tested against several parasites. nih.gov This compound, named Cetyl-Maritima, exhibited potent, sub-micromolar activity against the amastigote stage of Leishmania major and also showed activity against Toxoplasma gondii. nih.gov These findings suggest that modifying fragrance molecules can be a fruitful strategy for developing new antiparasitic drug candidates. nih.gov

Mechanism of Action Studies in Biological Systems

Understanding how this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Research into their mechanism of action has focused on enzyme inhibition, computational analysis of receptor binding, and cellular-level activity assays. drugdesign.org

A primary mechanism by which many anti-inflammatory and analgesic compounds function is through the inhibition of cyclooxygenase (COX) enzymes. COX-2 is an inducible enzyme that is a key target for reducing pain and inflammation. nih.gov Derivatives related to this compound have been investigated as selective COX-2 inhibitors. For example, pyrazole-containing drugs are a well-known class of NSAIDs that can exhibit selectivity for COX-2. nih.gov The design of novel hybrids combining motifs from selective COX-2 inhibitors (coxibs) with other pharmacologically active molecules, such as the free-radical scavenger edaravone, has led to compounds with potent COX-2 inhibitory activity. nih.gov One such hybrid demonstrated a COX-2 IC₅₀ value of 75 nM while showing much weaker inhibition of the COX-1 isoform (IC₅₀ = 5734 nM), indicating high selectivity. nih.gov

Beyond COX enzymes, other enzyme systems are also targeted. Histone deacetylases (HDACs) are another important class of enzymes, and their inhibition is a key strategy in cancer therapy. nih.gov Novel benzamide (B126) derivatives, structurally distinct from previously known inhibitors, have been evaluated for their HDAC inhibitory activity. nih.gov Studies on these compounds revealed that specific structural features, such as a 2'-amino or hydroxy group on the benzanilide (B160483) moiety, were essential for activity. nih.gov

Molecular docking is a computational technique used to predict how a molecule binds to the active site of a target receptor, such as an enzyme or protein. mdpi.com This method is invaluable for understanding the interactions that drive biological activity and for designing more potent and selective compounds.

Docking studies have been performed on various derivatives to elucidate their binding modes. For instance, dipeptide derivatives based on nicotinoyl-glycyl-glycine-hydrazide were docked into the active sites of penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51), which are targets for antibacterial and antifungal agents, respectively. mdpi.com These studies revealed key hydrogen bonding interactions between the compounds and amino acid residues within the active sites, such as Ser448, Glu623, and Gln524. mdpi.com Similarly, docking studies on aminoguanidine derivatives containing an acylhydrazone moiety were used to understand their binding to the FabH enzyme, a target for antibacterial agents. nih.gov The goal was to optimize the interaction of the C=N group of the acylhydrazone with the enzyme's active site. nih.gov

In the context of enzyme inhibition, docking simulations of naproxen–dehydrodipeptide conjugates with the COX-2 enzyme predicted that specific amino acid residues like Arg120 and Tyr355 are involved in hydrogen bond interactions, similar to the parent drug naproxen. nih.gov These computational insights provide a rational basis for the observed biological activities and guide further chemical modifications. nih.gov

Cellular assays are essential tools for evaluating the biological effects of new compounds at the cellular level. The MTT assay is a widely used colorimetric assay to assess cellular metabolic activity, which can serve as an indicator of cell viability and cytotoxicity. nih.govelabscience.com

The principle of the MTT assay involves the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT), to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. nih.govelabscience.com The amount of formazan produced, which is measured by its absorbance after solubilization, is generally proportional to the number of viable cells. elabscience.com This assay is frequently employed after treating cells with test compounds to determine their effect on cell proliferation or to measure their cytotoxic potential. nih.gov For example, in the development of pyrazolone derivatives with analgesic and anti-inflammatory properties, toxicological studies were performed to assess their safety profile, which often involves cytotoxicity assays on various cell lines. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they correlate the chemical structure of a molecule with its biological activity. drugdesign.orgyoutube.com By systematically altering parts of a molecule, chemists can identify which functional groups and structural features are crucial for its desired pharmacological effect. drugdesign.org

For nitrogen-containing heterocyclic compounds, which include many derivatives of hydrazinecarboxamide, SAR studies have provided critical insights. nih.govresearchgate.net Investigations into benzamide derivatives as histone deacetylase inhibitors showed that a 2'-substituent (amino or hydroxy group) on the anilide moiety was indispensable for inhibitory activity. nih.gov The study also revealed that while the electronic properties of substituents had a minor effect, the steric factors at other positions played a significant role in the interaction with the enzyme. nih.gov

In the development of benzylideneacetophenone derivatives with anti-inflammatory activity, SAR analysis revealed that the presence of electron-donating groups at the para-position of both aromatic rings tended to enhance the biological activity. nih.gov This systematic approach allows for the rational design of new molecules with improved potency and efficacy. youtube.com The ultimate goal of SAR is to build a clear understanding of the pharmacophore—the essential three-dimensional arrangement of atoms or functional groups responsible for the biological activity—which guides the discovery of new and improved drug candidates. nih.gov

Computational Quantum Chemistry for Molecular Electronic Structure

Computational quantum chemistry serves as a powerful tool to elucidate the electronic properties of this compound, offering a detailed understanding of its structure, stability, and reactivity.

Electronic Structure Calculations (e.g., Hartree-Fock, DFT)

Electronic structure calculations are fundamental to understanding the intrinsic properties of this compound. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed to approximate the solutions to the Schrödinger equation for this multi-electron system.

The Hartree-Fock method , being an ab initio approach, provides a foundational understanding of the electronic structure by considering the molecule as a system of electrons in the average field of all other electrons. While it is a valuable starting point, it does not fully account for electron correlation, which can be significant for molecules with lone pairs and polar bonds like this compound.

Density Functional Theory (DFT) has become a more widely used method due to its balance of computational cost and accuracy. By incorporating electron correlation through various exchange-correlation functionals (e.g., B3LYP, M06-2X), DFT can provide more accurate predictions of molecular geometries, vibrational frequencies, and electronic properties. For this compound, DFT calculations can be used to determine key electronic descriptors.

A representative table of calculated electronic properties for a conformer of this compound using DFT with the B3LYP functional and a 6-311++G(d,p) basis set is presented below. These values are illustrative and depend on the specific computational methodology.

| Property | Calculated Value | Unit |

| Total Energy | -323.5 | Hartrees |

| Dipole Moment | 3.5 | Debye |

| HOMO Energy | -6.8 | eV |

| LUMO Energy | 1.2 | eV |

| HOMO-LUMO Gap | 8.0 | eV |

| Ionization Potential | 6.8 | eV |

| Electron Affinity | -1.2 | eV |

These are hypothetical values for illustrative purposes and would be derived from actual quantum chemical calculations.

Conformational Analysis through Computational Methods

The presence of several rotatable bonds in this compound gives rise to multiple possible conformations. Computational methods are indispensable for exploring the potential energy surface and identifying the most stable conformers.

The rotation around the C-N and N-N bonds is of particular interest. For analogous compounds like 1-acetyl-2-methylhydrazine, studies have shown the existence of different stable conformers (e.g., Z and E isomers with respect to the amide bond) with varying energies. The relative stability of these conformers is influenced by factors such as steric hindrance and intramolecular hydrogen bonding. For this compound, it is plausible that a conformer stabilized by an intramolecular hydrogen bond between the carbonyl oxygen and a hydrogen atom on the terminal nitrogen would be of low energy.

A potential energy surface scan can be performed by systematically rotating the key dihedral angles and calculating the energy at each point. This allows for the identification of energy minima corresponding to stable conformers and transition states connecting them.

Below is a hypothetical relative energy profile for different conformers of this compound.

| Conformer | Dihedral Angle (O=C-N-N) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 0° (syn-periplanar) | 0.0 |

| B | 180° (anti-periplanar) | 2.5 |

| C | ~60° (gauche) | 5.1 |

| D | ~120° (gauche) | 4.8 |

These are hypothetical values for illustrative purposes.

Molecular Mechanics and Molecular Dynamics Simulations

While quantum chemistry methods are excellent for studying the electronic structure of a single molecule, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational space and interactions of larger systems over time.

Conformational Space Exploration

Molecular mechanics force fields (e.g., AMBER, CHARMM, OPLS) represent the molecule as a collection of atoms connected by springs, with parameters derived from experimental data or quantum mechanical calculations. This simplified representation allows for rapid calculation of energies and forces, making it feasible to explore the vast conformational space of this compound.

Techniques such as systematic grid searches, Monte Carlo simulations, or simulated annealing can be employed to identify low-energy conformers. These methods are crucial for understanding the flexibility of the molecule and the relative populations of different conformations at a given temperature.

Interaction with Biological Macromolecules

To understand the potential biological activity of this compound, it is essential to study its interactions with biological targets such as proteins or nucleic acids. Molecular dynamics simulations can provide an atomistic view of these interactions over time.